5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
CAS No.:
Cat. No.: VC18349875
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine -](/images/structure/VC18349875.png)
Specification
Molecular Formula | C8H6Cl2O2 |
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Molecular Weight | 205.03 g/mol |
IUPAC Name | 5,7-dichloro-2,3-dihydro-1,4-benzodioxine |
Standard InChI | InChI=1S/C8H6Cl2O2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 |
Standard InChI Key | YIGAVTGLNOHKAA-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(O1)C=C(C=C2Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring fused to a 1,4-dioxane moiety, with chlorine substituents at the 5- and 7-positions (Table 1). X-ray crystallography data for this specific isomer are unavailable, but computational models predict a planar aromatic system with slight puckering in the dioxane ring due to steric interactions between chlorine atoms .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 2181517-95-1 | |
Molecular Formula | C₈H₆Cl₂O₂ | |
Molecular Weight | 205.03 g/mol | |
Density | Not Available | – |
Melting Point | Not Available | – |
Boiling Point | Not Available | – |
Spectroscopic Characteristics
Though experimental spectra are unpublished, analogous chlorinated benzodioxines exhibit distinctive signals in NMR and MS:
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¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while dioxane methylenes appear as triplets near δ 4.3 ppm .
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¹³C NMR: Oxygenated carbons (C-2/C-3) typically show signals at δ 65–70 ppm .
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MS: Molecular ion peaks at m/z 205.03 with fragmentation patterns dominated by Cl⁻ loss .
Synthetic Methodologies
Cyclization Strategies
The 1,4-benzodioxine core is typically constructed via O-alkylation of dihydroxybenzenes with dihaloethanes. For 5,7-dichloro derivatives, a plausible route involves:
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Nitration/Chlorination: Introducing chlorine substituents to resorcinol derivatives prior to cyclization .
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Alkylation: Reacting 5,7-dichlororesorcinol with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) .
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Purification: Chromatographic separation yields the target compound in ~40–60% purity .
Challenges: Regioselective chlorination at the 5- and 7-positions requires careful control of reaction parameters to avoid polychlorinated byproducts .
Hazard and Regulatory Profile
Toxicological Considerations
Based on analogous compounds :
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Dermal Irritation: Scores 2/4 (EPA scale), causing erythema and edema.
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Ocular Toxicity: Induces corneal opacity in rabbit models (Category 2A).
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Respiratory Effects: May provoke bronchial constriction at >10 mg/m³.
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing PARP1 inhibitors (e.g., olaparib analogs) .
Material Science
Chlorine substituents enhance thermal stability, making derivatives candidates for flame-retardant polymers .
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